6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide
CAS No.:
Cat. No.: VC15673440
Molecular Formula: C23H17N3O3
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17N3O3 |
|---|---|
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | 6-methyl-N-(3-nitrophenyl)-2-phenylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C23H17N3O3/c1-15-10-11-21-19(12-15)20(14-22(25-21)16-6-3-2-4-7-16)23(27)24-17-8-5-9-18(13-17)26(28)29/h2-14H,1H3,(H,24,27) |
| Standard InChI Key | XSAARVNWTMKIRM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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Quinoline core: A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring.
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Substituents:
The nitro group at the meta position of the phenyl ring is critical for redox activity, potentially enabling interactions with cellular reductases or oxidative stress pathways .
Spectroscopic Characterization
Key analytical data for structural elucidation include:
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-NMR: Peaks at δ 2.60 ppm (singlet, 3H) confirm the 6-methyl group, while aromatic protons appear between δ 7.0–8.9 ppm .
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-NMR: Signals at δ 205.51 ppm (ketone carbon) and δ 158.79 ppm (amide carbonyl) validate the carboxamide functionality .
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FT-IR: Stretching vibrations at 3299 cm (N–H), 1686 cm (C=O), and 1544 cm (Ar–NO) align with functional groups .
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HRMS: A molecular ion peak at m/z 383.4 ([M+H]) matches the theoretical molecular weight.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence (Figure 1):
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Quinoline Core Formation:
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Carboxamide Installation:
Key Reaction Conditions:
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Solvent: Ethanol or DMF
Biological Activities
Anticancer Properties
In vitro screening against human cancer cell lines reveals:
The nitro group may act as a redox-sensitive motif, enabling selective cytotoxicity in hypoxic tumor microenvironments .
Antibacterial Efficacy
Against Staphylococcus aureus (Gram-positive):
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MIC: 8 µg/mL (comparable to ciprofloxacin)
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Mode of Action: Disruption of cell membrane integrity and inhibition of DNA gyrase.
Structure-Activity Relationships (SAR)
Comparative analysis with analogs highlights:
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